![molecular formula C16H17N3O6S2 B2447711 N,N-dimethyl-4-{[2-nitro-2-(phenylsulfonyl)vinyl]amino}benzenesulfonamide CAS No. 338397-56-1](/img/structure/B2447711.png)
N,N-dimethyl-4-{[2-nitro-2-(phenylsulfonyl)vinyl]amino}benzenesulfonamide
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Description
“N,N-dimethyl-4-{[2-nitro-2-(phenylsulfonyl)vinyl]amino}benzenesulfonamide” is a chemical compound with the molecular formula C16H17N3O6S2 . It has an average mass of 411.453 Da and a monoisotopic mass of 411.055878 Da .
Molecular Structure Analysis
The molecular structure of “N,N-dimethyl-4-{[2-nitro-2-(phenylsulfonyl)vinyl]amino}benzenesulfonamide” is defined by its molecular formula, C16H17N3O6S2 . The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures. The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen .Scientific Research Applications
Structural Characterization and Kinetic Investigation : Rublova et al. (2017) synthesized structural isomers related to N,N-dimethyl-4-{[2-nitro-2-(phenylsulfonyl)vinyl]amino}benzenesulfonamide and characterized their molecular-electronic structures. They performed X-ray single crystal diffraction and quantum-chemical calculations to understand the stereo-chemical characteristics of these molecules (Rublova et al., 2017).
Study of Benzenesulfonamide Derivatives : Główka et al. (1995) explored the structure of benzenesulfonamide derivatives, which display characteristic features of this compound class, including the formation of dimers via hydrogen bonds (Główka et al., 1995).
Synthesis and Bioassay as Cyclooxygenase-2 Inhibitor : Al-Hourani et al. (2016) synthesized a related compound and evaluated its structure through X-ray crystallography. They also performed molecular docking studies to understand its interaction with the cyclooxygenase-2 enzyme, followed by in vitro bioassay studies (Al-Hourani et al., 2016).
Endothelin Antagonist Pharmacology : Murugesan et al. (1998) studied biphenylsulfonamide derivatives, focusing on structure-activity relationships and pharmacology of a specific endothelin antagonist. This study sheds light on the binding and functional activity of these compounds (Murugesan et al., 1998).
Kynurenine 3-Hydroxylase Inhibition : Röver et al. (1997) synthesized and evaluated N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, providing insights into the biochemical characterization and structure-activity relationship of these inhibitors (Röver et al., 1997).
Eco-Friendly Synthesis : Zeng-yong (2008) focused on an eco-friendly synthesis approach for a related compound, highlighting the environmental protection and technical value of this method (Zeng-yong, 2008).
properties
IUPAC Name |
4-[[(E)-2-(benzenesulfonyl)-2-nitroethenyl]amino]-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O6S2/c1-18(2)27(24,25)15-10-8-13(9-11-15)17-12-16(19(20)21)26(22,23)14-6-4-3-5-7-14/h3-12,17H,1-2H3/b16-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGVAANGNBFQDC-FOWTUZBSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC=C([N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)N/C=C(\[N+](=O)[O-])/S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-{[2-nitro-2-(phenylsulfonyl)vinyl]amino}benzenesulfonamide |
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